Oxo(phenoxy)acetate

Description

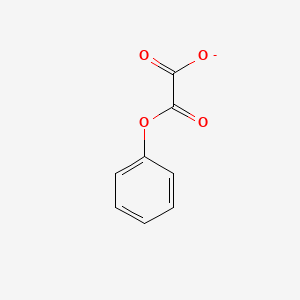

Structure

3D Structure

Properties

CAS No. |

46115-41-7 |

|---|---|

Molecular Formula |

C8H5O4- |

Molecular Weight |

165.12 g/mol |

IUPAC Name |

2-oxo-2-phenoxyacetate |

InChI |

InChI=1S/C8H6O4/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H,9,10)/p-1 |

InChI Key |

YVWNBNDYTKPZFP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Oxo(phenoxy)acetate derivatives have been investigated for their therapeutic potential, particularly in the treatment of metabolic disorders such as insulin resistance and hyperglycemia.

- Insulin Resistance Treatment : Research indicates that phenyl oxo-acetic acids, including this compound derivatives, may play a role in managing insulin sensitivity. A patent highlights their utility in treating conditions associated with insulin resistance and hyperglycemia, suggesting that these compounds could be developed into effective pharmacological agents .

- EPAC Antagonists : The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring of this compound can enhance its inhibitory activity against EPAC (exchange protein directly activated by cAMP), a target implicated in various diseases, including pancreatic cancer and diabetes. Compounds derived from this compound have shown promise as selective pharmacological probes for elucidating biological pathways related to cAMP signaling .

Environmental Applications

This compound has shown potential in environmental science, particularly in the context of pollutant degradation and water treatment.

- Pollutant Adsorption : The unique structural features of this compound derivatives allow them to function as adsorbents for various environmental pollutants. Studies have demonstrated their effectiveness in removing organic contaminants from water, which could be beneficial for developing new water treatment technologies.

- Biodegradability : The biodegradability of this compound compounds is an area of interest, as their breakdown products can be less toxic than the original compounds. This characteristic makes them suitable candidates for use in environmentally friendly formulations .

Material Science Applications

In materials science, this compound has been explored for its role in synthesizing new materials with specific properties.

- Polymer Synthesis : this compound can serve as a building block for synthesizing polymers with tailored characteristics. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Nanomaterials : Research has indicated that this compound can be used to create nanomaterials with unique optical and electronic properties. These nanomaterials have potential applications in electronics, photonics, and catalysis.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Chemical Reactions Analysis

Oxidation Reactions

The oxo group in these esters undergoes oxidation to form carboxylic acids.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions ().

-

Example :

-

Substrate : Ethyl oxo-(4-trifluoromethylphenyl)acetate

-

Product : Corresponding carboxylic acid ().

-

Reduction Reactions

The ketonic oxo group is reducible to a hydroxyl group.

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) ().

-

Example :

-

Substrate : Ethyl oxo-(4-trifluoromethylphenyl)acetate

-

Product : Secondary alcohol derivative ().

-

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution. For instance:

-

Reaction with thiols : Ethyl chloroacetate reacts with 2-mercapto-3-phenylquinazolin-4(3H)-one to form ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate ( ).

-

Conditions : Base-mediated, room temperature.

-

Yield : High crystallinity with specific dihedral angles between aromatic rings ( ).

Condensation with Active Methylene Reagents

Oxo(phenoxy)acetates condense with active methylene compounds (e.g., ethyl cyanoacetate) to form heterocycles.

-

Products :

-

Mechanism : 6π-electrocyclization pathways dominate, enabling access to pyrido[3,2-c]cinnolines ( ).

Mechanistic Insights

-

Radical pathways : Fe- or Ni-catalyzed cross-couplings involving redox-active esters (RAEs) suggest potential applications in C–C bond formation ( ).

-

Steric effects : Bulky substituents on the phenoxy group influence reaction rates and regioselectivity, as seen in Fe-catalyzed tertiary system couplings ( ).

Industrial and Synthetic Utility

-

Scalability : Industrial methods use large-scale reactors with rigorous purification to meet pharmaceutical standards ().

-

Diverse substrates : Tolerance to halogen, boron, and heteroatom functionalities enables modular synthesis ( ).

This comprehensive analysis underscores the versatility of oxo(phenoxy)acetates in organic synthesis, driven by their multifunctional reactivity and adaptability to diverse reaction conditions.

Comparison with Similar Compounds

Key Findings

Antibacterial Activity: Azetidinone and thiazolidinone derivatives (e.g., compounds from and ) exhibit potent activity against Gram-positive (S. aureus) and Gram-negative (S. typhi) bacteria. The nitro and chloro groups enhance electron-withdrawing effects, improving membrane penetration . In contrast, coumarin-based analogs () lack explicit antibacterial data, suggesting structural specificity for target engagement.

Enzyme Inhibition: RDUE2 () demonstrates computational promise as a COX-2 inhibitor, with drug-likeness scores comparable to marketed NSAIDs. The dihydropyrimidinone scaffold likely stabilizes enzyme interactions .

Structural Modifications :

Preparation Methods

Table 1: Yield Optimization Using PNT Activation

| Phenolic Substrate | Yield (%) | Reaction Time (min) |

|---|---|---|

| p-Cresol | 94 | 45 |

| Resorcinol | 89 | 60 |

| 1-Naphthol | 91 | 50 |

Nucleophilic Substitution with Alkyl Bromides

Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate exemplifies esters synthesized via nucleophilic substitution. Flavon-2′-ol reacts with bromo ethyl acetate in acetone under reflux, catalyzed by potassium carbonate. The method achieves 96% yield through optimized stoichiometry (1:2.5 molar ratio) and chromatographic purification (ethyl acetate/hexanes).

Mechanistic Insight :

- Deprotonation of the phenolic –OH group by K₂CO₃ enhances nucleophilicity.

- SN2 displacement of bromide by the phenoxide ion forms the ester linkage.

Esterification via Acid Chlorides

Classical esterification employs phenoxyacetyl chloride, generated from phenoxy acetic acid and thionyl chloride. Reacting with alcohols (e.g., ethanol) in dichloromethane at 0–5°C produces target esters with 75–82% yields. Triethylamine neutralizes HCl, driving the reaction to completion.

Optimization Challenges :

- Moisture sensitivity necessitates anhydrous conditions.

- Excess thionyl chloride requires careful quenching to prevent side reactions.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize polymer-supported reagents for automated synthesis. Wang resin-bound phenoxy acetic acid derivatives react with immobilized alcohols under microwave irradiation (100°C, 15 minutes), achieving 88–92% purity after cleavage. This method minimizes purification steps and enhances reproducibility for combinatorial libraries.

Comparative Analysis of Methodologies

Table 2: Efficiency and Practicality of Synthesis Routes

| Method | Yield Range (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Carbonylation-Oxidation | 85–90 | High | Low waste |

| PNT Activation | 89–94 | Moderate | Solvent recovery |

| Nucleophilic Substitution | 90–96 | High | Mild conditions |

| Acid Chloride Route | 75–82 | Low | HCl byproduct |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing oxo(phenoxy)acetate derivatives, and how do reaction conditions influence yield and purity?

- This compound derivatives are typically synthesized via multi-step protocols involving esterification and etherification. For example, intermediates like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions to form esters, followed by sequential etherification with phenoxyethanol derivatives. Reaction parameters such as temperature (e.g., 80–100°C for esterification), solvent polarity, and catalyst type (e.g., sulfuric acid for acid-catalyzed esterification) critically affect yield and purity .

- Methodological Tip : Use factorial design experiments (e.g., varying temperature, solvent, and catalyst concentration) to identify optimal conditions. Analytical techniques like HPLC or GC-MS should monitor intermediate formation and final product purity .

Q. How can spectroscopic and computational methods be employed to characterize this compound derivatives?

- NMR Spectroscopy : - and -NMR are essential for confirming ester and ether linkages. For instance, carbonyl carbons in oxo groups appear at ~170 ppm in -NMR, while aromatic protons in phenoxy groups resonate at 6.5–7.5 ppm in -NMR .

- Computational Tools : Density Functional Theory (DFT) calculations predict molecular geometry and vibrational frequencies, which align with experimental IR data. PubChem’s InChI and SMILES strings (e.g.,

InChI=1S/C22H26O9/c1-25-21...) provide standardized identifiers for database cross-referencing .

Q. What are the key solubility and stability considerations for this compound derivatives in biological assays?

- The phenoxy group’s hydrophobicity reduces aqueous solubility, necessitating solvents like DMSO or ethanol. Stability studies under physiological pH (7.4) and temperature (37°C) are critical for drug delivery applications. For example, ester hydrolysis rates can be quantified via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in nucleophilic substitution or radical reactions?

- The electron-withdrawing oxo group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., fluorination via redox-active esters). Steric hindrance from bulky substituents (e.g., tert-butyl groups) can slow reaction kinetics, as observed in radical-polar crossover reactions .

- Methodological Tip : Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic contributions. Radical trapping experiments (e.g., TEMPO) validate mechanistic pathways .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound derivatives?

- Discrepancies in thermochemical data (e.g., ΔH(0 K)) arise from differences in computational methods (e.g., CCSD(T) vs. DFT) or experimental calibration. Cross-validate using high-accuracy databases like NIST Chemistry WebBook and theoretical benchmarks (e.g., G4 thermochemistry) .

- Example : For methyleneoxy oxomethyl derivatives, deviations ≤5 kJ/mol between theory and experiment highlight the need for multi-method validation .

Q. How can this compound derivatives be tailored for targeted interactions with enzymes or receptors?

- Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., halogenation at the para position of the phenoxy group). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Best Practices

Q. What analytical workflows ensure reliable quantification of this compound derivatives in complex matrices (e.g., biological fluids)?

- Sample Preparation : Oximation (using pentafluorobenzyloxylamine at pH < 2) stabilizes oxo groups and simplifies chromatograms by converting ketones to stable derivatives .

- GC-MS Analysis : Use internal standards (e.g., deuterated analogs) for calibration. For example, 2-oxoglutarate derivatives show improved detection limits after oximation .

Q. How can researchers address reproducibility challenges in multi-step syntheses of this compound derivatives?

- Process Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry). Real-time monitoring via inline IR spectroscopy reduces batch-to-batch variability .

- Data Documentation : Publish detailed synthetic protocols with raw spectral data (e.g., -NMR, HRMS) in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.